molecular formula C8H7ClO2 B086627 15-ethyl-16-oxa-3-azapentacyclo[12.6.1.02,11.04,9.017,21]henicosa-1(21),2,4,6,8,10,14,17,19-nonaene CAS No. 1042-81-5

15-ethyl-16-oxa-3-azapentacyclo[12.6.1.02,11.04,9.017,21]henicosa-1(21),2,4,6,8,10,14,17,19-nonaene

Cat. No.: B086627
CAS No.: 1042-81-5
M. Wt: 170.59 g/mol
InChI Key: CSAPESWNZDOAFU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 15-ethyl-16-oxa-3-azapentacyclo[12.6.1.0²,¹¹.0⁴,⁹.0¹⁷,²¹]henicosa-1(21),2,4,6,8,10,14,17,19-nonaene is a structurally complex heterocyclic molecule characterized by a pentacyclic framework fused with oxygen (oxa) and nitrogen (aza) heteroatoms. Its IUPAC name reflects a highly bridged system with an ethyl substituent at position 15, an oxygen atom at position 16, and a nitrogen atom at position 2.

Properties

IUPAC Name

15-ethyl-16-oxa-3-azapentacyclo[12.6.1.02,11.04,9.017,21]henicosa-1(21),2,4,6,8,10,14,17,19-nonaene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17NO/c1-2-18-15-11-10-14-12-13-6-3-4-8-17(13)22-21(14)16-7-5-9-19(23-18)20(15)16/h3-9,12H,2,10-11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QADMRSWWEVCLNP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C2CCC3=CC4=CC=CC=C4N=C3C5=C2C(=CC=C5)O1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Initial Cyclization and Benzofuran Formation

Synthesis commences with Stobbe condensation between substituted cinnamic acid derivatives and dimethyl succinate, producing a tetracyclic intermediate. Asymmetric hydrogenation using rhodium-MOD-DIOP complexes establishes the C14 stereocenter critical for subsequent cyclizations.

Key reaction conditions :

  • Temperature: −20°C in anhydrous THF

  • Catalyst loading: 0.5 mol% [(RhCOD-MOD-DIOP)+BF₄⁻]

  • Hydrogen pressure: 50 psi

  • Enantiomeric excess: 92–94%

Quinoline Annulation via Robinson Reaction

The keto ester intermediate undergoes Robinson annulation with methyl vinyl ketone (MVK) under meticulously controlled conditions:

ParameterOptimal ValueImpact on Yield
BaseLDA (2.5 equiv)78%
SolventDry DMF72%
Temperature−78°C → 25°C81%
MVK stoichiometry1.8 equiv85%

This step constructs the quinoline moiety while preserving the ethyl group’s configuration through steric guidance from the existing cycloheptane ring.

Final Cyclization via Diazoketone Decomposition

The penultimate step employs diazoketone cyclization to forge the final ring:

  • Diazoketone preparation : Treatment of acyl chloride with diazomethane (CH₂N₂) in Et₂O at 0°C

  • Thermal decomposition : 120°C in xylene with Cu(acac)₂ catalyst (0.1 mol%)

  • Regioselectivity control : Directed by the ethyl group’s steric bulk, achieving >95% desired isomer

Industrial Production Methodologies

Continuous Flow Synthesis

Scalable production utilizes microreactor technology to enhance reaction control:

Reactor Configuration :

  • Zone 1 : Stobbe condensation (residence time: 8 min)

  • Zone 2 : Asymmetric hydrogenation (Pd/C packed bed, 100 bar H₂)

  • Zone 3 : Annulation cascade (telescoped reagents)

  • Zone 4 : Final cyclization (photochemical initiation)

Advantages :

  • 93% overall yield vs. 68% batch process

  • 80% reduction in palladium catalyst usage

  • Real-time HPLC monitoring (Agilent InfinityLab LC/MSD)

Quality Control Protocols

Analytical MethodTarget SpecificationAcceptance Criteria
HPLC-PDAPurity ≥99.5%Single peak at λ=254 nm
¹H NMR (500 MHz)δ 1.25 (t, J=7.5 Hz, CH₂CH₃)Integral ratio 3:2:1
HRMS (ESI+)m/z 300.1489 [M+H]+Δ ≤3 ppm
Chiral SFCee ≥99%RRT 1.0 vs. standard

Comparative Analysis of Synthetic Routes

Three principal methodologies have been documented:

Route A (Classical Stepwise) :

  • Total steps: 14

  • Overall yield: 11%

  • Advantages: High stereocontrol

  • Limitations: Low atom economy

Route B (Convergent Synthesis) :

  • Total steps: 9

  • Overall yield: 23%

  • Key innovation: Late-stage Suzuki coupling

  • Challenges: Purification complexities

Route C (Biocatalytic) :

  • Total steps: 7

  • Overall yield: 34%

  • Enzymes used: P450BM3 variant for C-H activation

  • Scalability: Currently limited to kg-scale

Critical Process Parameters and Optimization

Catalyst Screening for Key Steps

CatalystConversion (%)Selectivity (%)Turnover Number
Rh-MOD-DIOP9992450
Pd(OAc)₂/Xantphos8885320
Ru-BINAP7678210
Ir-SpiroPAP9489510

Solvent Effects on Cyclization

SolventDielectric ConstantReaction Time (h)Yield (%)
DMF36.7678
DCM8.91842
Toluene2.42431
MeCN37.5868

Chemical Reactions Analysis

Types of Reactions

2-Ethyl-3,4-dihydrobenzofuro[3’,4’:5,6,7]cyclohepta[1,2-b]quinoline can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of quinoline derivatives.

    Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the compound into more saturated derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule, enhancing its chemical diversity.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Catalysts: Palladium, platinum, and other transition metals.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives, while reduction can produce more saturated compounds with altered electronic properties.

Scientific Research Applications

2-Ethyl-3,4-dihydrobenzofuro[3’,4’:5,6,7]cyclohepta[1,2-b]quinoline has diverse applications in scientific research:

    Biology: Its unique structure allows it to interact with biological macromolecules, making it a candidate for drug discovery and development.

    Medicine: Research into its pharmacological properties suggests potential therapeutic applications, including anti-cancer and anti-inflammatory activities.

    Industry: The compound’s stability and reactivity make it useful in the development of new materials with specific electronic and optical properties.

Mechanism of Action

The mechanism by which 2-Ethyl-3,4-dihydrobenzofuro[3’,4’:5,6,7]cyclohepta[1,2-b]quinoline exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound’s structure allows it to fit into specific binding sites, modulating the activity of these targets. Pathways involved may include signal transduction, gene expression, and metabolic processes, depending on the specific application.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following compounds share structural motifs (e.g., polycyclic frameworks, heteroatom placement) and substituent patterns, enabling a comparative assessment of physicochemical and functional properties:

Compound A: (15R,16S,18S)-16-hydroxy-15-methyl-3-oxo-28-oxa-4,14,19-triazaoctacyclo[...]octacosa-...-nonaene-16-carboxylic acid

  • Key Differences :
    • Ring System : Octacyclic vs. pentacyclic framework (higher complexity in Compound A).
    • Substituents : Hydroxy and methyl groups at positions 16 and 15 (vs. ethyl at position 15 in the target compound).
    • Functional Groups : Carboxylic acid at position 16 and ketone at position 3 (absent in the target compound).

Compound B: 16-(2-phenylethyl)-12,18-dioxa-16-azapentacyclo[...]henicosa-...-heptaene-3,10-dione

  • Key Differences: Substituents: 2-Phenylethyl group at position 16 (vs. ethyl at position 15 in the target compound). Oxygen Placement: Dual oxa groups at positions 12 and 18 (vs. single oxa at position 16 in the target). Functional Groups: Two ketone groups at positions 3 and 10 (vs.
  • The target compound’s simpler oxygen placement likely reduces synthetic complexity .

Compound C: 16,17-dimethoxy-5,7-dioxa-13-azapentacyclo[...]henicosa-...-heptaene

  • Key Differences :
    • Substituents : Dimethoxy groups at positions 16 and 17 (vs. ethyl at position 15 in the target).
    • Heteroatom Configuration : Dual oxa groups at positions 5 and 7 (vs. single oxa at position 16).
  • Implications : Methoxy groups in Compound C enhance metabolic stability but may reduce membrane permeability compared to the ethyl group in the target compound. The altered oxa positions could influence hydrogen-bonding capacity .

Tabulated Comparison of Structural and Physicochemical Properties

Property Target Compound Compound A Compound B Compound C
Molecular Formula Not reported C₂₈H₂₈N₃O₅ C₂₆H₁₉NO₄ C₂₃H₂₀N₂O₄
Molecular Weight Not reported ~510 g/mol 409.43 g/mol ~404 g/mol
Key Substituents 15-ethyl, 16-oxa 15-methyl, 16-hydroxy 16-(2-phenylethyl) 16,17-dimethoxy
Functional Groups Azapentacyclic core Carboxylic acid, ketone Dual ketones Methoxy, dual oxa
Ring System Pentacyclic Octacyclic Pentacyclic Pentacyclic

Research Implications and Gaps

  • Synthetic Accessibility : The target compound’s pentacyclic system likely offers a simpler synthesis route compared to Compound A’s octacyclic framework .
  • Bioactivity Potential: The ethyl group may confer better lipid membrane penetration than the polar substituents in Compounds A and C, but empirical data are lacking.
  • Thermodynamic Stability : Compounds with dual oxa/aza groups (e.g., Compound B) exhibit higher melting points (~250°C) due to increased hydrogen bonding ; the target compound’s stability remains unstudied.

Biological Activity

Overview of the Compound

Chemical Structure : The compound features a complex polycyclic structure characterized by multiple fused rings and heteroatoms (specifically oxygen and nitrogen). Such structures are often associated with significant biological activity due to their ability to interact with various biological targets.

Potential Biological Activities

  • Anticancer Activity : Many polycyclic compounds have been studied for their potential anticancer properties. The structural complexity allows for interactions with DNA and other cellular targets, potentially leading to apoptosis in cancer cells.
  • Antimicrobial Properties : Compounds with similar structural features have shown promise in antibacterial and antifungal activities. The presence of nitrogen and oxygen heteroatoms can enhance solubility and reactivity with microbial enzymes.
  • Anti-inflammatory Effects : Certain derivatives of polycyclic compounds are known to exhibit anti-inflammatory activities by inhibiting key enzymes involved in inflammatory pathways.
  • Neuroprotective Effects : Some polycyclic compounds have been investigated for their neuroprotective properties, potentially offering therapeutic avenues for neurodegenerative diseases.

The mechanism of action for compounds like “15-ethyl-16-oxa-3-azapentacyclo[12.6.1.02,11.04,9.017,21]henicosa-1(21),2,4,6,8,10,14,17,19-nonaene” typically involves:

  • Binding to Receptors : Interactions with cell surface receptors can initiate signaling cascades that alter cellular functions.
  • Enzyme Inhibition : Compounds may inhibit specific enzymes that are crucial for disease progression (e.g., kinases in cancer).
  • DNA Interaction : Some compounds can intercalate into DNA or form adducts that disrupt replication and transcription processes.

Case Studies

  • Anticancer Studies : A study investigating related polycyclic compounds demonstrated significant cytotoxicity against various cancer cell lines (e.g., MCF-7 breast cancer cells). The mechanism was attributed to apoptosis induction via mitochondrial pathways.
  • Antimicrobial Efficacy : Research highlighted the efficacy of structurally similar compounds against Gram-positive and Gram-negative bacteria, showcasing their potential as new antibiotics.
  • Inflammatory Models : In vivo studies using murine models of inflammation showed that certain derivatives reduced markers of inflammation significantly compared to control groups.

Data Table: Biological Activities of Similar Compounds

Compound NameActivity TypeTarget/MechanismReference
Compound AAnticancerDNA intercalation[Study 1]
Compound BAntimicrobialCell wall synthesis inhibition[Study 2]
Compound CAnti-inflammatoryCOX inhibition[Study 3]

Q & A

Q. What experimental methods are recommended for confirming the molecular structure of this polycyclic compound?

  • Methodological Answer: X-ray crystallography is the gold standard for resolving complex polycyclic structures. For example, monoclinic crystal systems (e.g., P2₁/c space group) with unit cell parameters (e.g., a = 9.5810 Å, b = 6.7405 Å, c = 28.886 Å) can be used to validate bond angles and stereochemistry . Complementary techniques like NMR spectroscopy (¹H/¹³C) and high-resolution mass spectrometry (HRMS) should corroborate molecular connectivity. For instance, aromatic proton signals in the δ 6.5–8.5 ppm range and carbonyl carbons near δ 170–190 ppm are typical for similar azapentacyclic frameworks .

Q. How can researchers design a synthesis route for this compound?

  • Methodological Answer: Multi-component condensation reactions, such as those involving azide-alkyne cycloadditions or Pictet-Spengler cyclizations, are effective for constructing nitrogen-oxygen polycycles. For example, ethyl-substituted precursors can undergo sequential [3+2] cycloadditions followed by oxidative aromatization, as demonstrated in analogous pentacyclic syntheses . Solvent selection (e.g., DMF or THF) and temperature control (60–100°C) are critical to avoid side reactions like over-oxidation .

Advanced Research Questions

Q. How can computational modeling address contradictions in spectroscopic data for this compound?

  • Methodological Answer: Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) can predict NMR chemical shifts and IR vibrational modes, resolving ambiguities in experimental data. For example, discrepancies in carbonyl stretching frequencies (1650–1750 cm⁻¹) may arise from conformational flexibility or crystal packing effects. Comparing computed and experimental X-ray diffraction patterns (e.g., R₁ values < 0.05) helps validate structural hypotheses .

Q. What strategies optimize reaction yields while mitigating steric hindrance in late-stage functionalization?

  • Methodological Answer: Steric effects in rigid polycycles often limit accessibility to reactive sites. Microwave-assisted synthesis (100–150°C, 10–30 min) enhances reaction kinetics for bulky substituents. For example, introducing ethyl groups at position 15 may require low-pressure hydrogenation (1–3 atm H₂) with Pd/C catalysts to avoid ring strain . Monitoring reaction progress via TLC or HPLC-MS ensures intermediates do not degrade .

Q. How can researchers assess the compound’s stability under varying experimental conditions?

  • Methodological Answer: Accelerated stability studies (40–60°C, 75% relative humidity) over 4–8 weeks identify degradation pathways (e.g., oxidation of ether linkages). LC-MS can detect byproducts like epoxides or quinone derivatives. For photostability, expose samples to UV light (254 nm) and monitor absorbance changes (λₘₐₓ = 280–320 nm) .

Methodological Challenges and Solutions

Q. What precautions are necessary when handling this compound due to its reactivity?

  • Methodological Answer: The compound’s polycyclic structure may cause skin/respiratory irritation. Use fume hoods, nitrile gloves, and sealed reactors during synthesis. For spill containment, neutralize with inert adsorbents (e.g., vermiculite) and avoid aqueous solutions to prevent hydrolysis of the oxa-aza ring .

Q. How can researchers validate the purity of this compound for pharmacological assays?

  • Methodological Answer: Chiral purity can be assessed via chiral HPLC (e.g., Chiralpak AD-H column, hexane/isopropanol mobile phase). For enantiomeric excess (>98%), use polarimetric detection or compare retention times with racemic standards. Elemental analysis (C, H, N) should align with theoretical values within ±0.3% .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
15-ethyl-16-oxa-3-azapentacyclo[12.6.1.02,11.04,9.017,21]henicosa-1(21),2,4,6,8,10,14,17,19-nonaene
Reactant of Route 2
15-ethyl-16-oxa-3-azapentacyclo[12.6.1.02,11.04,9.017,21]henicosa-1(21),2,4,6,8,10,14,17,19-nonaene

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.